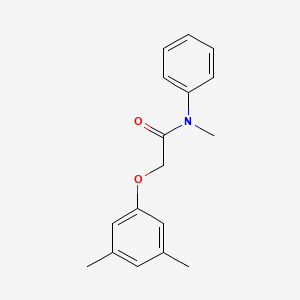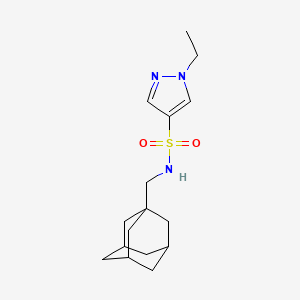![molecular formula C15H17ClN2OS B4753118 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4753118.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethylphenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethylphenyl)urea, commonly known as Chlorotoluron, is a herbicide that has been widely used in agriculture. It belongs to the family of phenylurea herbicides and is known for its ability to control weeds in cereal crops such as wheat, barley, and oats. Chlorotoluron was first introduced in the 1970s and has since been used extensively in Europe and other parts of the world.
Scientific Research Applications
Chlorotoluron has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in cereal crops. In addition to its use as a herbicide, Chlorotoluron has also been studied for its potential as an anti-cancer agent. Studies have shown that Chlorotoluron has cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
Chlorotoluron acts by inhibiting the synthesis of amino acids in plants. Specifically, it inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a disruption of protein synthesis and ultimately cell death in the plant.
Biochemical and Physiological Effects
Chlorotoluron has been shown to have both acute and chronic effects on non-target organisms such as insects, birds, and mammals. Acute effects include toxicity, while chronic effects include reproductive and developmental problems. Chlorotoluron has also been shown to have negative effects on soil microorganisms, which play a crucial role in soil fertility and nutrient cycling.
Advantages and Limitations for Lab Experiments
One advantage of Chlorotoluron in lab experiments is its ability to selectively target plants without affecting non-target organisms. This makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to humans and non-target organisms must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on Chlorotoluron. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent. Another area of interest is the development of new herbicides based on the structure of Chlorotoluron. This could lead to the development of more effective and environmentally friendly herbicides for use in agriculture. Additionally, more research is needed to fully understand the ecological impacts of Chlorotoluron on non-target organisms and soil ecosystems.
Conclusion
In conclusion, Chlorotoluron is a widely used herbicide that has been extensively studied for its herbicidal properties and potential as an anti-cancer agent. Its mechanism of action involves the inhibition of amino acid synthesis in plants, leading to cell death. While it has advantages in lab experiments, its potential toxicity to non-target organisms must be carefully considered. Future research directions include the development of new herbicides and a better understanding of its ecological impacts.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-11-4-6-12(7-5-11)18-15(19)17-10(2)13-8-9-14(16)20-13/h4-10H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYVXODPVQCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(4-ethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4753037.png)
![N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4753052.png)
![6-({4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4753054.png)
![2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4753061.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4753070.png)
![ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4753074.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4753081.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753102.png)
![2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4753108.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4753112.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4753121.png)

